molecular formula C16H21N3O3S B2415650 N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2379988-62-0

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B2415650
CAS No.: 2379988-62-0
M. Wt: 335.42
InChI Key: LKVKQFLPOLEEQF-UHFFFAOYSA-N
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Description

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole core, followed by the introduction of the piperidine ring. The cyclopropylsulfonyl group is then added through sulfonylation reactions. Key reagents include cyclopropylsulfonyl chloride and piperidine derivatives, with reaction conditions often involving the use of bases like triethylamine and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-pyrido[2,3-d]pyrimidin-4-amine

Uniqueness

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine is unique due to its specific combination of a benzoxazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-23(21,13-5-6-13)19-9-7-12(8-10-19)11-17-16-18-14-3-1-2-4-15(14)22-16/h1-4,12-13H,5-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVKQFLPOLEEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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